molecular formula C21H29N3O4S B12637604 Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-

Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-

Cat. No.: B12637604
M. Wt: 419.5 g/mol
InChI Key: MFXZMJYQAJUWSY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, an ethoxy group, a methoxymethylphenyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The ethoxy group is introduced through an etherification reaction, while the methoxymethylphenyl group is added via a Friedel-Crafts alkylation. The piperazinyl group is incorporated through a nucleophilic substitution reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives with different substituents, such as:

  • Benzenesulfonamide, N-ethyl-4-methyl-
  • Benzenesulfonamide, 2-[[5-chloro-2-[[2-ethoxy-4-[(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-

Uniqueness

What sets Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H29N3O4S/c1-4-28-21-10-9-18(15-20(21)24-13-11-23(2)12-14-24)29(25,26)22-19-8-6-5-7-17(19)16-27-3/h5-10,15,22H,4,11-14,16H2,1-3H3

InChI Key

MFXZMJYQAJUWSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCN(CC3)C

Origin of Product

United States

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